[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium
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Overview
Description
Isosorbide dinitrate is a medication primarily used to treat heart-related conditions such as angina pectoris and heart failure. It belongs to the nitrate family of medications and works by dilating blood vessels, making it easier for blood to flow and reducing the heart’s workload . Isosorbide dinitrate is available in various forms, including oral tablets and sublingual tablets .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosorbide dinitrate is synthesized from isosorbide, which is derived from sorbitol. The synthesis involves nitration of isosorbide using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, isosorbide dinitrate is produced by carefully controlling the nitration reaction to ensure high yield and purity. The process involves the use of large-scale reactors and stringent safety measures due to the explosive nature of the nitrating agents .
Chemical Reactions Analysis
Types of Reactions
Isosorbide dinitrate undergoes several types of chemical reactions, including:
Hydrolysis: Isosorbide dinitrate can be hydrolyzed to form isosorbide mononitrate and nitric acid.
Reduction: It can be reduced to isosorbide and nitric oxide.
Oxidation: It can undergo oxidation to form various nitrogen oxides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Reduction: Commonly involves reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Often involves oxidizing agents such as potassium permanganate or ozone.
Major Products Formed
Hydrolysis: Isosorbide mononitrate and nitric acid.
Reduction: Isosorbide and nitric oxide.
Oxidation: Various nitrogen oxides.
Scientific Research Applications
Isosorbide dinitrate has a wide range of applications in scientific research:
Medicine: Used to treat angina pectoris and heart failure by dilating blood vessels and improving blood flow.
Biology: Studied for its effects on nitric oxide production and its role in vasodilation.
Chemistry: Used as a model compound to study nitration reactions and the stability of nitrate esters.
Mechanism of Action
Isosorbide dinitrate works by releasing nitric oxide, which activates the enzyme guanylate cyclase. This activation increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle fibers in blood vessels. The relaxation of these muscles results in vasodilation, which reduces the workload on the heart and improves blood flow .
Comparison with Similar Compounds
Similar Compounds
Isosorbide mononitrate: Similar in structure and function but has a longer duration of action.
Nitroglycerin: Another nitrate used for similar indications but with a faster onset of action.
Uniqueness
Isosorbide dinitrate is unique in its balance of onset and duration of action, making it suitable for both acute and chronic management of angina pectoris. Its ability to be administered in various forms also adds to its versatility .
Properties
Molecular Formula |
C6H10N2O8+2 |
---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
[(3S,3aS,6R,6aS)-3-[hydroxy(oxo)azaniumyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]oxy-hydroxy-oxoazanium |
InChI |
InChI=1S/C6H10N2O8/c9-7(10)15-3-1-13-6-4(16-8(11)12)2-14-5(3)6/h3-6H,1-2H2,(H,9,10)(H,11,12)/q+2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
DMMQZIBZUALXRG-JGWLITMVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O[N+](=O)O)O[N+](=O)O |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)O)O[N+](=O)O |
Origin of Product |
United States |
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